
1-(3,4-Dimethylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)propan-1-amine is a chemical compound with the IUPAC name 1-(3,4-dimethylphenyl)-1-propanamine . It has a molecular weight of 199.72 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon chain (propan-1-amine) attached to a phenyl group that is substituted with two methyl groups at the 3 and 4 positions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.72 .Applications De Recherche Scientifique
Structural Analysis and Computational Studies
- X-ray Structures and Computational Studies of Cathinones : This study involved the characterization of several cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one, through techniques like FTIR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. Computational studies using DFT and TDDFT methods provided insights into the bond lengths, angles, and electronic spectra, highlighting the compound's structural and electronic properties (Nycz et al., 2011).
Fluorescence Enhancement Studies
- Fluorescence Enhancement of Aminostilbene Derivatives : Research on the fluorescence properties of 4-(N-(2,6-dimethylphenyl)amino)stilbene and its derivatives showed that N-phenyl substitutions lead to a more planar geometry, resulting in enhanced fluorescence. This study demonstrates the potential of such derivatives in developing new fluorescent materials and sensors (Yang et al., 2002).
Catalysis and Polymerization
- Heterogeneous Complexes for Olefin Oligomerization : A study on β-diimine ligands and their nickel complexes anchored to mesoporous MCM-41 demonstrated applications in ethylene and propylene oligomerization. This research underscores the potential of such complexes in catalysis, offering a pathway to synthesize various hydrocarbon chains with industrial relevance (Rossetto et al., 2015).
Hydrogel Modification
- Functional Modification of Hydrogels : The modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including a derivative of 2,4-dimethylphenol, highlighted the applications in enhancing the hydrogels' physical properties and introducing antibacterial and antifungal functionalities. This indicates the broad utility of amine derivatives in material science, especially in medical applications (Aly & El-Mohdy, 2015).
Sensing Applications
- Lanthanide Metal-Organic Frameworks for Luminescence Sensing : The synthesis of lanthanide-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate revealed selective sensitivity to benzaldehyde derivatives. This work showcases the application of such compounds in developing fluorescent sensors, useful in environmental monitoring and chemical detection (Shi et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLOIPMQALXLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


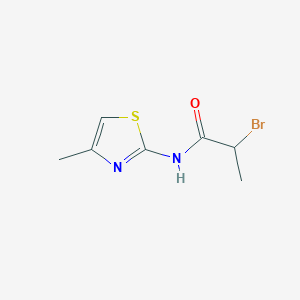

![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)
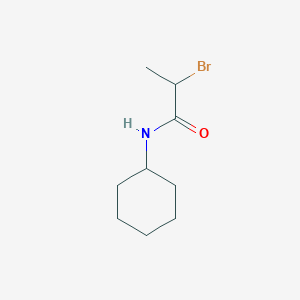


![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

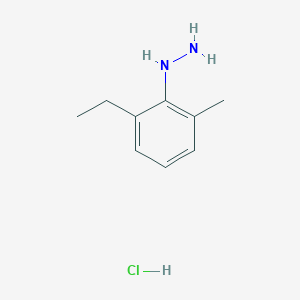
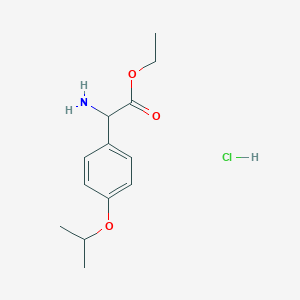
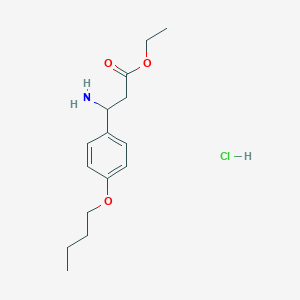
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)
![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)